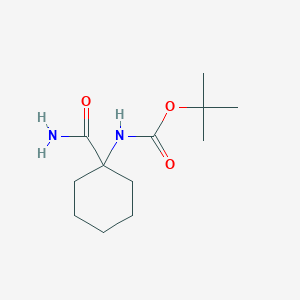

Tert-butyl (1-carbamoylcyclohexyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (1-carbamoylcyclohexyl)carbamate is an organic compound with the molecular formula C12H22N2O3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl (1-carbamoylcyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .

化学反応の分析

Types of Reactions

Tert-butyl (1-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted carbamates.

科学的研究の応用

Tert-butyl (1-carbamoylcyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl (1-carbamoylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required .

類似化合物との比較

Similar Compounds

Tert-butyl carbamate: Similar structure but lacks the cyclohexyl group.

Benzyl carbamate: Contains a benzyl group instead of a cyclohexyl group.

Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl (1-carbamoylcyclohexyl)carbamate is unique due to its combination of the tert-butyl and cyclohexyl groups, which provide specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and as a versatile intermediate in various chemical reactions .

生物活性

Tert-butyl (1-carbamoylcyclohexyl)carbamate is a compound that belongs to the class of carbamate esters, which have been studied for various biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₃N₃O₃

- Molecular Weight : 241.3266 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group attached to a cyclohexyl moiety, which is further substituted with a carbamate functional group. This structure contributes to its biological activity, particularly in the context of enzyme inhibition.

Pharmacological Mechanisms

This compound has shown notable pharmacological actions, primarily as an inhibitor of specific enzymes involved in various biological processes:

- Inhibition of Cathepsin K : This compound acts as an inhibitor of cathepsin K, a thiol protease involved in bone resorption and remodeling. Cathepsin K plays a critical role in the degradation of extracellular matrix components and is implicated in osteoclast function . The inhibition of this enzyme could be beneficial in treating osteoporosis and other bone-related disorders.

- Impact on Polo-like Kinase 1 (Plk1) : Recent studies have indicated that compounds related to carbamate structures can inhibit Plk1, a mitotic kinase involved in cell cycle regulation. Inhibiting Plk1 has potential therapeutic implications for cancer treatment, as it is often overexpressed in various tumors .

Toxicity and Safety Profile

- Ames Test : The compound has been evaluated for mutagenic potential using the Ames test, indicating it is non-mutagenic under the tested conditions .

- Carcinogenicity : Data suggests that this compound is classified as non-carcinogenic, making it a safer candidate for therapeutic applications .

- Acute Toxicity : The LD50 value for acute toxicity in rats was reported to be 2.4593 mol/kg, indicating moderate toxicity levels that should be considered during drug development .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship of carbamate derivatives to enhance their biological efficacy. For instance, modifications to the cyclohexyl or carbamate groups have been explored to optimize enzyme inhibition and reduce off-target effects. A comparative study highlighted several derivatives with improved inhibitory activity against Plk1 compared to existing inhibitors .

In Vivo Studies

In vivo formulations of this compound have been developed for experimental use. These formulations are crucial for assessing the pharmacokinetics and therapeutic efficacy in animal models. Preliminary results indicate promising bioavailability and absorption characteristics, essential for effective therapeutic outcomes .

特性

IUPAC Name |

tert-butyl N-(1-carbamoylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVJZXGEJPLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。